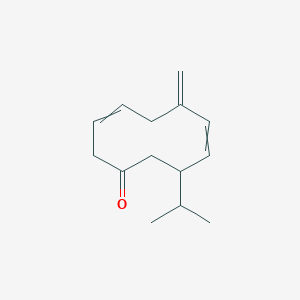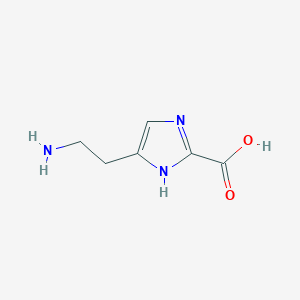![molecular formula C28H40ClNO4 B12537816 N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide CAS No. 142936-08-1](/img/structure/B12537816.png)
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated phenoxy group and a long hexadecanamide chain, which contribute to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide typically involves the reaction of 4-chloro-2,5-dihydroxyphenol with 4-bromophenyl hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Corresponding substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(4-Bromophenyl)phenyl]hexadecanamide
- N-[4-(4-Fluorophenyl)phenyl]hexadecanamide
- N-[4-(4-Methoxyphenyl)phenyl]hexadecanamide
Uniqueness
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide is unique due to the presence of both chlorinated and dihydroxyphenoxy groups, which impart distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
142936-08-1 |
|---|---|
Fórmula molecular |
C28H40ClNO4 |
Peso molecular |
490.1 g/mol |
Nombre IUPAC |
N-[4-(4-chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide |
InChI |
InChI=1S/C28H40ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(33)30-22-16-18-23(19-17-22)34-27-21-25(31)24(29)20-26(27)32/h16-21,31-32H,2-15H2,1H3,(H,30,33) |
Clave InChI |
AICMDLMYXJLVKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)


![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)

![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)

![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)
![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)

![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)
